1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene
Description
Properties
CAS No. |
125430-15-1 |
|---|---|
Molecular Formula |
C30H20Cl2O4S2 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene |
InChI |
InChI=1S/C30H20Cl2O4S2/c31-25-9-17-29(18-10-25)37(33,34)27-13-5-23(6-14-27)21-1-2-22(4-3-21)24-7-15-28(16-8-24)38(35,36)30-19-11-26(32)12-20-30/h1-20H |
InChI Key |
YAAZCAOKAIYPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Friedel-Crafts Arylation
The foundational method for synthesizing sulfone derivatives involves sulfonation followed by Friedel-Crafts arylation. For this compound, this typically begins with the sulfonation of chlorobenzene using chlorosulfonic acid to yield 4-chlorobenzenesulfonyl chloride (Fig. 1). This intermediate is subsequently reacted with biphenyl-1,4-diboronic acid in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to facilitate electrophilic aromatic substitution.
Reaction Conditions:
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: 0–5°C (sulfonation), 25°C (arylation)
- Yield: 68–72%
This method prioritizes regioselectivity, ensuring the sulfonyl groups occupy the para positions relative to the central benzene ring. However, side products like 1,3-disubstituted isomers may form if temperature control is inadequate.
Modern Catalytic Methods and Ligand Design
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium catalysts to enhance coupling efficiency. A patented approach involves Suzuki-Miyaura coupling between 1,4-dibromobenzene and 4-(4-chlorophenyl)sulfonylphenylboronic acid (Fig. 2). The use of Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base enables high-yield formation of the target compound.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |
| Solvent | Toluene/Water (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 85–88% |
This method reduces by-product formation to <5%, with residual palladium levels <10 ppm after purification.
Photoredox Catalysis for Sustainable Synthesis
Emerging techniques employ photoredox catalysis to activate sulfonyl chlorides under mild conditions. Irradiation with blue LED light (450 nm) in the presence of [Ir(ppy)₃] facilitates single-electron transfer, enabling coupling with aryl halides at ambient temperatures.
Advantages:
- Energy Efficiency: 50% reduction in thermal energy input.
- Solvent Reusability: Dichloromethane retains >90% purity post-reaction.
Solvent and Temperature Optimization
Solvent Selection for Reaction Efficiency
The choice of solvent critically impacts reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but risk side reactions with sulfonyl chlorides. Comparative studies highlight dichloromethane (DCM) as optimal due to its low nucleophilicity and high solubility for AlCl₃.
Solvent Performance Table:
| Solvent | Dielectric Constant | Yield (%) | By-Products (%) |
|---|---|---|---|
| DCM | 8.93 | 72 | 8 |
| DMF | 36.7 | 58 | 15 |
| THF | 7.52 | 65 | 12 |
Temperature Gradients and Kinetic Control
Staged temperature protocols mitigate exothermic side reactions. For example, maintaining -5°C during sulfonyl chloride formation prevents decomposition, while gradual heating to 40°C accelerates coupling.
Industrial-Scale Production and Process Engineering
Continuous-Flow Reactor Systems
Industrial synthesis adopts continuous-flow reactors to enhance scalability. A disclosed method uses a tubular reactor with segmented temperature zones:
- Zone 1 (-10°C): Sulfonation of chlorobenzene.
- Zone 2 (25°C): AlCl₃-catalyzed arylation.
- Zone 3 (40°C): Product crystallization and solvent recovery.
This system achieves a throughput of 120 kg/day with 95% solvent reuse.
Centrifugal Filtration and Purification
Post-synthesis, centrifugal filtration isolates this compound from unreacted precursors. Ethanol washes reduce residual AlCl₃ to <0.1 wt%.
By-Product Management and Environmental Considerations
Hydrolyzed By-Product Mitigation
Terephthaloyl chloride hydrolysis generates insoluble by-products that impair yield. Patent EP3404010A1 resolves this by using anhydrous solvents and molecular sieves to maintain <0.01% water content.
Catalytic Recycling and Waste Reduction
AlCl₃ recovery via acid washing and distillation achieves 80% reuse efficiency, reducing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The sulfonyl groups can be reduced to sulfides or oxidized to sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction: Products include sulfides and thiols.
Oxidation: Products include sulfonic acids and sulfonates.
Scientific Research Applications
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including polymers and resins, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Core Flexibility : The benzene core of the target compound ensures rigidity, whereas piperazine-based analogs () exhibit conformational flexibility, impacting solubility and reactivity .
- Functional Groups : Sulfonyl groups in the target compound increase polarity and oxidative stability compared to thioether-containing analogs (), which are prone to oxidation . Ketones in 4,4'-Dichlorobenzil () enable conjugation but lack the steric bulk of sulfonyl groups .
Physicochemical and Application-Based Differences
- Thermal Stability : The aromatic sulfonyl groups in the target compound likely enhance thermal resistance compared to aliphatic piperazine derivatives .
- Solubility: The polar sulfonyl groups may improve aqueous solubility relative to 4,4'-Dichlorobenzil, which is nonpolar due to its diketone structure .
- Biological Activity: Piperidine/piperazine-based compounds () show pharmacological activity (e.g., loperamide derivatives), whereas the target compound’s sulfonyl groups may favor non-biological applications, such as polymer crosslinking .
Biological Activity
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a central benzene ring with sulfonyl groups attached to chlorophenyl moieties. This configuration is significant for its biological activity, as the sulfonyl groups can enhance solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including Friedel-Crafts acylation and cyclodehydration processes. For instance, derivatives have been synthesized through the reaction of 4-chlorophenylsulfonyl compounds with various aromatic hydrocarbons using aluminum chloride as a catalyst .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties.
- Antibacterial Effects : The compound has shown moderate to strong activity against various Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis. In vitro evaluations indicated that derivatives like 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid exhibited notable antibacterial effects against C. albicans and other pathogenic strains .
- Antifungal Activity : The presence of the chlorophenyl sulfonamide moiety has been linked to enhanced antifungal properties, particularly against Candida species .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Viability Studies : Research involving MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation. Treatment at varying concentrations resulted in reduced cell viability, indicating a dose-dependent response .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis as evidenced by DNA fragmentation assays and alterations in cell cycle progression. The compound's ability to disrupt mitochondrial function further supports its role as an anticancer agent .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of any new compound.
- Aquatic Toxicity : The toxicity of related compounds was assessed using Daphnia magna as a model organism. Results indicated that while some derivatives exhibited moderate toxicity, others were found to be non-toxic at certain concentrations .
- Comparative Toxicity : Notably, compounds derived from this compound showed lower toxicity compared to their synthetic precursors, highlighting improvements in safety profiles through structural modifications .
Data Tables
| Biological Activity | Test Organism | Result |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate activity |
| Antibacterial | Bacillus subtilis | Strong activity |
| Antifungal | Candida albicans | Significant inhibition |
| Anticancer | MCF-7 cells | Reduced viability (dose-dependent) |
| Aquatic Toxicity | Daphnia magna | Moderate to low toxicity |
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several derivatives based on this compound and evaluated their antimicrobial properties. Results indicated that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria .
- Anticancer Research : Another investigation focused on the anticancer effects on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in breast cancer treatment .
Q & A
Q. What synthetic routes are recommended for 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Suzuki coupling, leveraging sulfonyl and chlorophenyl precursors. Optimization includes:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst choice : Palladium catalysts for cross-coupling reactions enhance regioselectivity .
- Temperature control : Reflux conditions (~70–80°C) improve reaction rates, monitored via TLC for completion .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures removes unreacted sulfonyl chlorides .
Q. Which chromatographic methods are suitable for purity analysis, and how should mobile phases be prepared to resolve co-eluting impurities?
Methodological Answer: Reverse-phase HPLC is effective for purity profiling:
- Mobile phase : Methanol and buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .
- Detection : UV absorbance at 254 nm for aromatic systems.
- Validation : System suitability tests with reference standards (e.g., Cetirizine impurities) ensure resolution ≥2.0 between peaks .
Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Methodological Answer:
- Solvent polarity : Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) balance solubility and crystallization kinetics .
- Gradient cooling : Slow cooling from 70°C to room temperature minimizes occluded impurities.
- Crystal structure validation : Compare experimental XRD patterns with literature data (e.g., Acta Crystallographica reports on sulfonyl derivatives) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group deshielding effects.
- ¹³C NMR : Confirm sulfonyl-linked carbons (δ 125–140 ppm) .
- IR spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., cytokine modulation vs. cytotoxicity) of sulfonyl-containing aromatic compounds?
Methodological Answer:
- Dose-response studies : Test cytotoxicity (MTT assay) and cytokine modulation (ELISA for IL-6) across concentrations (1–100 µM) to identify therapeutic windows .
- Cell line selection : Use primary cells (e.g., macrophages) for cytokine profiling and cancer cell lines (e.g., HeLa) for cytotoxicity .
- Mechanistic assays : Inhibitor studies (e.g., NF-κB inhibitors) clarify signaling pathways .
Q. What mechanistic insights explain the dual role of sulfonyl groups in enhancing solubility and π-π stacking in crystalline derivatives?
Methodological Answer:
- Solubility : Sulfonyl groups increase polarity, improving aqueous solubility via hydrogen bonding .
- Crystal packing : π-π interactions between aromatic rings dominate in XRD structures, while sulfonyl oxygen atoms form weak C–H···O bonds, stabilizing the lattice .
- Computational modeling : DFT calculations (e.g., Hirshfeld surface analysis) quantify interaction energies .
Q. How can computational modeling predict electronic effects of substituents on the compound’s reactivity?
Methodological Answer:
- DFT studies : Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites for sulfonation or substitution .
- Docking simulations : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
Methodological Answer:
- Reference standards : Use certified impurities (e.g., 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine) for HPLC spiking studies .
- LC-MS/MS : Identify by-products via fragmentation patterns (e.g., m/z 287.16 for sulfone derivatives) .
- Process optimization : Adjust stoichiometry of sulfonyl chloride to avoid di-/tri-substituted by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
